Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is a chemical compound that likely contains an indole group, a trifluoromethyl group, and an ethyl ester group . The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as cyclocondensation . Trifluoromethyl-containing building blocks like ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and ethyl 4,4,4-trifluoro-3-oxobutanoate are commonly used .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the indole group, the trifluoromethyl group, and the ethyl ester group. These groups could impact the compound’s polarity, reactivity, and other physical and chemical properties .Chemical Reactions Analysis
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, this compound might participate in various chemical reactions, especially those involving carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group could enhance the compound’s stability, lipophilicity, and bioavailability .Scientific Research Applications
Fluorescent Chemosensors
Compounds with trifluoromethyl groups have been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These chemosensors can detect ions or molecules by changing their fluorescence in response to chemical interactions.
Anticancer Therapy
The trifluoromethyl group is present in some FDA-approved drugs like sorafenib, which is used for advanced hepatocellular carcinoma (primary liver cancer) . This suggests that Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate could potentially be explored for its anticancer properties.
Antimicrobial Agents
Salicylanilide esters with trifluoromethyl groups have shown antifungal activity . This indicates a possibility that Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate might be synthesized into compounds with antimicrobial properties.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It’s known that indole derivatives can affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Future Directions
properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-8(12(13,14)15)4-3-5-9(7)16-10/h3-6,16H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNCVQAHOSPMNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564761 |
Source
|
Record name | Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |
CAS RN |
317-60-2 |
Source
|
Record name | Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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